(1'S,2'S,8S,11R)-11-(2'-(((1,1-Dimethylethoxy)carbonyl)amino)-1'-hydroxy-3'-phenylprop-1'-yl)-8-(1-methylethyl)-6,9,12-triaza-1-oxa-7,10-dioxo(13)paracyclophane
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Overview
Description
The compound “(1’S,2’S,8S,11R)-11-(2’-(((1,1-Dimethylethoxy)carbonyl)amino)-1’-hydroxy-3’-phenylprop-1’-yl)-8-(1-methylethyl)-6,9,12-triaza-1-oxa-7,10-dioxo(13)paracyclophane” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of key intermediates and the use of protecting groups to ensure selective reactions. Common synthetic routes may include:
Formation of the Core Structure: The core structure of the compound can be synthesized through a series of cyclization reactions.
Introduction of Functional Groups: Functional groups such as the hydroxy, amino, and phenyl groups are introduced through specific reactions like nucleophilic substitution or addition reactions.
Protecting Groups: Protecting groups like the tert-butoxycarbonyl (Boc) group are used to protect sensitive functional groups during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups can be reduced to form alcohols or amines.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the carbonyl groups may produce alcohols or amines.
Scientific Research Applications
The compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
(1’S,2’S,8S,11R)-11-(2’-(((1,1-Dimethylethoxy)carbonyl)amino)-1’-hydroxy-3’-phenylprop-1’-yl)-8-(1-methylethyl)-6,9,12-triaza-1-oxa-7,10-dioxo(13)paracyclophane: A similar compound with slight variations in the functional groups or stereochemistry.
(1’S,2’S,8S,11R)-11-(2’-(((1,1-Dimethylethoxy)carbonyl)amino)-1’-hydroxy-3’-phenylprop-1’-yl)-8-(1-methylethyl)-6,9,12-triaza-1-oxa-7,10-dioxo(13)paracyclophane: Another similar compound with different substituents.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry, which may confer unique properties and reactivity compared to similar compounds.
Properties
CAS No. |
180968-33-6 |
---|---|
Molecular Formula |
C32H46N4O6 |
Molecular Weight |
582.7 g/mol |
IUPAC Name |
tert-butyl N-[(1R,2S)-1-[(9S,12R)-8,11-dioxo-9-propan-2-yl-2-oxa-7,10,13-triazabicyclo[13.2.2]nonadeca-1(17),15,18-trien-12-yl]-1-hydroxy-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C32H46N4O6/c1-21(2)26-29(38)33-17-9-10-18-41-24-15-13-23(14-16-24)20-34-27(30(39)36-26)28(37)25(19-22-11-7-6-8-12-22)35-31(40)42-32(3,4)5/h6-8,11-16,21,25-28,34,37H,9-10,17-20H2,1-5H3,(H,33,38)(H,35,40)(H,36,39)/t25-,26-,27+,28+/m0/s1 |
InChI Key |
AOOUKNIZXIPRPV-YVHASNINSA-N |
Isomeric SMILES |
CC(C)[C@H]1C(=O)NCCCCOC2=CC=C(CN[C@@H](C(=O)N1)[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O)C=C2 |
Canonical SMILES |
CC(C)C1C(=O)NCCCCOC2=CC=C(CNC(C(=O)N1)C(C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O)C=C2 |
Origin of Product |
United States |
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